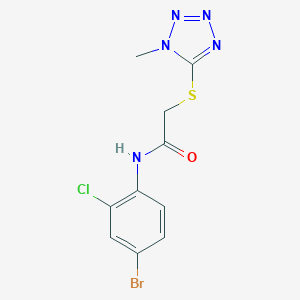
N-(4-bromo-2-chlorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-chlorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide, also known as BCTSM, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCTSM is a tetrazole derivative that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs).
科学的研究の応用
N-(4-bromo-2-chlorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. It has been shown to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for drug development.
作用機序
N-(4-bromo-2-chlorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide exerts its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid molecules that play a crucial role in the inflammatory response. N-(4-bromo-2-chlorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide selectively inhibits COX-2, which is upregulated in response to inflammatory stimuli, while sparing COX-1, which is involved in the maintenance of normal physiological functions.
Biochemical and Physiological Effects
N-(4-bromo-2-chlorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide has been shown to reduce inflammation and pain in animal models of inflammatory diseases. It also exhibits a favorable safety profile, with no significant toxicity observed in preclinical studies.
実験室実験の利点と制限
N-(4-bromo-2-chlorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide offers several advantages for lab experiments, including its potent anti-inflammatory and analgesic effects, favorable safety profile, and selective inhibition of COX-2. However, its synthesis method is complex and requires specialized equipment and expertise, which may limit its widespread use in research.
将来の方向性
There are several avenues for future research on N-(4-bromo-2-chlorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide, including the optimization of its synthesis method to improve yield and purity, the evaluation of its efficacy and safety in human clinical trials, and the investigation of its potential applications in other inflammatory diseases. Additionally, the development of novel formulations and drug delivery systems may enhance the therapeutic potential of N-(4-bromo-2-chlorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide.
合成法
N-(4-bromo-2-chlorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide can be synthesized through a multi-step process that involves the reaction of 4-bromo-2-chlorophenylacetic acid with thionyl chloride to form 4-bromo-2-chlorobenzoyl chloride. The resulting product is then reacted with 1-methyl-1H-tetrazole-5-thiol in the presence of triethylamine to yield N-(4-bromo-2-chlorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide.
特性
分子式 |
C10H9BrClN5OS |
|---|---|
分子量 |
362.63 g/mol |
IUPAC名 |
N-(4-bromo-2-chlorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C10H9BrClN5OS/c1-17-10(14-15-16-17)19-5-9(18)13-8-3-2-6(11)4-7(8)12/h2-4H,5H2,1H3,(H,13,18) |
InChIキー |
ISVBGRIGVPAJCI-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCC(=O)NC2=C(C=C(C=C2)Br)Cl |
正規SMILES |
CN1C(=NN=N1)SCC(=O)NC2=C(C=C(C=C2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282696.png)
![1-benzyl-4-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B282699.png)
![1-(4-benzylpiperazin-1-yl)-2-{[5-(3-chloro-4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B282700.png)
![4-{[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282701.png)
![N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B282703.png)
![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B282705.png)
![5-[(3-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B282706.png)
![5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B282707.png)
![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B282710.png)

![N-(4-methylphenyl)-4-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}benzamide](/img/structure/B282712.png)
![N-[5-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B282714.png)
![4-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-N-phenylbenzamide](/img/structure/B282718.png)
![N-[4-(acetylamino)phenyl]-2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B282719.png)